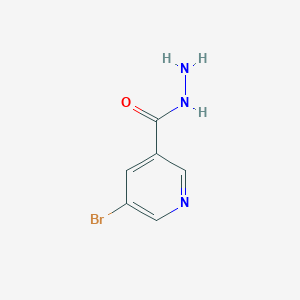

5-Bromopyridine-3-carbohydrazide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXTAUONOFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351297 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112193-41-6 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromopyridine 3 Carbohydrazide

Synthetic Pathways to 5-Bromopyridine-3-carbohydrazide

The synthesis of this compound can be achieved through several strategic pathways, primarily relying on readily available pyridine (B92270) precursors.

Precursor-Based Synthesis from 5-Bromopyridine-3-carboxylic Acid

A common and direct method for preparing this compound begins with 5-Bromopyridine-3-carboxylic acid, also known as 5-bromonicotinic acid. sigmaaldrich.comnih.gov This process typically involves a two-step sequence: esterification followed by hydrazinolysis.

First, 5-Bromopyridine-3-carboxylic acid is converted to its corresponding ester, most commonly the methyl or ethyl ester. For instance, methyl 5-bromonicotinate can be synthesized from the carboxylic acid. nih.gov This esterification step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine (B178648).

The second step is the hydrazinolysis of the resulting ester. The ester, such as methyl 5-bromonicotinate, is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O), usually in an alcohol solvent like ethanol (B145695). researchgate.netresearchgate.net The reaction mixture is typically heated under reflux to drive the reaction to completion. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OCH₃ or -OC₂H₅) and the formation of the stable carbohydrazide (B1668358). The final product, this compound, can then be isolated from the reaction mixture upon cooling and purification.

Hydrazinolysis Approaches

Hydrazinolysis is the cornerstone reaction for converting carboxylic acid derivatives into hydrazides. In the context of this compound synthesis, this specifically refers to the reaction of an ester of 5-bromonicotinic acid with hydrazine. researchgate.net

The process involves refluxing the starting ester, for example, methyl 5-bromonicotinate, with an excess of hydrazine hydrate in a suitable solvent like ethanol. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of a molecule of alcohol (methanol in this case), yielding the desired 5-bromonicotinohydrazide. researchgate.net The product typically precipitates from the solution upon cooling and can be purified by recrystallization. This method is efficient and widely used for synthesizing various carbohydrazides from their corresponding esters. who.intnih.gov

Multi-Step Synthesis Involving Halogenated Pyridine Intermediates

Alternative synthetic routes to this compound involve starting from other halogenated pyridine intermediates, such as 3,5-dibromopyridine (B18299) or 2-amino-5-bromopyridine (B118841). These multi-step syntheses offer flexibility depending on the availability of the initial starting materials.

From 3,5-Dibromopyridine: A synthetic sequence starting from 3,5-dibromopyridine can be employed. google.com

Formylation: The first step involves a Grignard reaction. 3,5-Dibromopyridine is treated with a Grignard reagent like isopropyl magnesium chloride in tetrahydrofuran (B95107) (THF), followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF). This selectively replaces one of the bromine atoms to yield 5-bromopyridine-3-carbaldehyde. google.comnih.gov

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 5-bromopyridine-3-carboxylic acid.

Esterification and Hydrazinolysis: The carboxylic acid is subsequently converted to this compound following the precursor-based method described previously (Section 2.1.1).

From 2-Amino-5-bromopyridine: Synthesizing the target compound from 2-amino-5-bromopyridine is more complex and involves several transformations. orgsyn.orgnih.gov

Sandmeyer Reaction: The amino group at the 2-position can be converted to a cyano group (-CN) via a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) followed by treatment with a copper(I) cyanide salt. This would yield 5-bromo-2-cyanopyridine.

Functional Group Conversion: The cyano group at the 2-position would then need to be removed (decyanation) and a carboxyl-equivalent group introduced at the 3-position. This can be a challenging series of transformations. A more viable route might involve introducing the desired functionality at the 3-position before manipulating the amino group. For example, iodination of 2-amino-5-bromopyridine can yield 2-amino-5-bromo-3-iodopyridine. ijssst.info From there, a carbonylation reaction could potentially introduce the required carboxyl group, which would then be converted to the hydrazide.

Derivatization Strategies of the Hydrazide Moiety

The hydrazide group in this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of various heterocyclic systems.

Synthesis of Schiff Bases and Hydrazones

One of the most common derivatization strategies for carbohydrazides is their condensation with aldehydes and ketones to form Schiff bases and hydrazones, respectively. jcsp.org.pk These reactions are typically carried out by refluxing the carbohydrazide with the carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). google.comresearchgate.net

This compound readily reacts with various substituted aromatic aldehydes to yield the corresponding N'-benzylidene-5-bromopyridine-3-carbohydrazides. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the Schiff base. nih.gov

The table below presents examples of Schiff bases synthesized from this compound and various benzaldehydes. researchgate.net

| Aldehyde Reactant | Resulting Schiff Base |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-5-bromopyridine-3-carbohydrazide |

| Benzaldehyde | N'-benzylidene-5-bromopyridine-3-carbohydrazide |

| Substituted Benzaldehydes | Corresponding N'-(substituted-benzylidene)-5-bromopyridine-3-carbohydrazides |

This table is illustrative of the types of Schiff bases that can be synthesized. The specific derivatives depend on the chosen aldehyde.

Formation of Oxadiazole and Pyrazole (B372694) Derivatives

The reactive nature of the hydrazide moiety makes it an excellent precursor for constructing five-membered heterocyclic rings like oxadiazoles (B1248032) and pyrazoles. ijper.orgnih.gov

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are readily synthesized from carbohydrazides. One common method involves the cyclization of N-acylhydrazones (Schiff bases derived from hydrazides). The Schiff bases obtained from this compound (as described in 2.2.1) can be cyclized by heating with an oxidizing agent or a dehydrating agent like acetic anhydride (B1165640) or phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov In this case, the pyridine ring would be attached at the 2-position of the oxadiazole ring. The general synthesis of 1,3,4-oxadiazoles often involves reacting a carbohydrazide with reagents such as orthoesters or carbon disulfide. nih.govcore.ac.uktmkarpinski.com

Pyrazole Derivatives: Pyrazoles can be synthesized through the condensation of a hydrazide with a 1,3-dicarbonyl compound. chim.itmdpi.com To form a pyrazole derivative from this compound, the hydrazide would be reacted with a suitable 1,3-dielectrophile, such as an α,β-unsaturated ketone or a 1,3-diketone (e.g., acetylacetone). researchgate.netmdpi.com The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the final pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Imidazopyridines, Pyrazolopyridines)

The carbohydrazide functional group (-CONHNH₂) on the 5-bromopyridine scaffold is a highly reactive intermediate, pivotal for the construction of fused heterocyclic systems. This moiety readily undergoes condensation and cyclization reactions with various electrophilic reagents to form five- or six-membered heterocyclic rings fused to the pyridine core. While direct examples starting from this compound are specific, the general reactivity of carbohydrazides allows for the extrapolation of synthetic routes to important fused systems like imidazopyridines and pyrazolopyridines. nih.gov

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of a carbohydrazide with β-dicarbonyl compounds. For instance, the reaction of a carbohydrazide with acetylacetone (B45752) would be expected to yield a pyrazole ring fused to the pyridine system. researchgate.net Similarly, pyrazolo[3,4-b]pyridines can be synthesized via a cascade 6-endo-dig cyclization from 5-aminopyrazoles and alkynyl aldehydes, highlighting a different synthetic strategy that arrives at a similar fused core. nih.gov The carbohydrazide group in this compound serves as a precursor to such systems, often through intramolecular cyclization pathways. researchgate.netresearchgate.net

Imidazopyridines: Imidazo[1,2-a]pyridines are typically synthesized via the cyclization of 2-aminopyridines with α-halocarbonyl compounds. bhu.ac.inbeilstein-journals.org Although this compound is not a direct precursor in the classical sense, its carbohydrazide moiety can be transformed into other functional groups that can then participate in cyclization to form imidazopyridines or their isomers. For example, the carbohydrazide could potentially be converted to an amino group, which could then undergo cyclization. nih.gov Another approach involves the reaction of pyridines with 1,2-diaza-1,3-dienes, which proceeds through an initial addition followed by an intramolecular cyclization to form the imidazopyridine derivative. researchgate.net

The general scheme for these transformations involves the nucleophilic hydrazide nitrogen attacking a carbonyl or other electrophilic center, followed by a dehydration or elimination step to form the stable, fused aromatic ring system. mdpi.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives, to reduce environmental impact. researchgate.netnih.gov These principles focus on using less hazardous solvents, improving energy efficiency, and minimizing waste.

Microwave-Assisted Synthesis: A prominent green chemistry tool is the use of microwave irradiation, which can significantly shorten reaction times, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. nih.govacs.org For the synthesis of pyridine derivatives, one-pot multicomponent reactions under microwave irradiation in environmentally benign solvents like ethanol have proven highly effective, offering excellent yields (82-94%) in just a few minutes (2-7 min). nih.govacs.org This methodology is applicable to the synthesis of analogues of this compound.

Use of Green Catalysts and Solvents: The development of syntheses using reusable catalysts and environmentally friendly solvents is a cornerstone of green chemistry. nih.gov For example, activated fly ash has been employed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines in ethanol, offering high yields with a less hazardous solvent. bhu.ac.in Other techniques include solvent-free synthesis and the use of ultrasonic irradiation to promote reactions. researchgate.netnih.gov

The following table summarizes a comparison between conventional and green synthetic methods for pyridine derivatives, which are principles applicable to the synthesis of this compound analogues.

| Parameter | Conventional Method | Green Method (Microwave-Assisted) | Reference |

| Reaction Time | Several hours | 2–7 minutes | nih.govacs.org |

| Solvent | Often hazardous organic solvents | Ethanol (less hazardous) | bhu.ac.innih.gov |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) | acs.org |

| Product Yield | Variable | High (82%–94%) | nih.gov |

| Catalyst | Often stoichiometric reagents | Reusable catalysts (e.g., fly ash) | bhu.ac.in |

Reaction Mechanisms and Kinetics of this compound Transformations

The reactivity of this compound is dictated by the interplay of its three key structural components: the pyridine ring, the bromine substituent, and the carbohydrazide group.

Reaction Mechanisms:

Condensation Reactions: The carbohydrazide group is a potent nucleophile, making it highly suitable for condensation reactions with aldehydes and ketones (like isatin) to form the corresponding hydrazones. mdpi.com The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration, often under acidic catalysis, to yield the N-arylidene-carbohydrazide product. mdpi.commdpi.com

Cross-Coupling Reactions: The bromine atom at the 5-position serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, creating diverse molecular scaffolds.

Curtius Rearrangement: The carbohydrazide can be converted to a carbonylazide, which is a key intermediate for the Curtius rearrangement. Upon heating, the carbonylazide rearranges to form an isocyanate, which can then be trapped by various nucleophiles to yield amines, ureas, or carbamates. This reaction pathway is a powerful tool for functional group manipulation. researchgate.net

Intramolecular Cyclization: As discussed in section 2.2.3, the carbohydrazide moiety is a precursor for synthesizing fused heterocycles. The mechanism typically involves an initial intermolecular reaction followed by an intramolecular nucleophilic attack from one of the hydrazide nitrogens onto an electrophilic center, leading to cyclization. researchgate.net

Kinetics: The kinetics of these transformations are influenced by several factors:

Electronic Effects: The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the pyridine ring carbons and influences the acidity of the hydrazide protons. This electronic effect can accelerate the oxidative addition step in palladium-catalyzed cross-coupling cycles.

Steric Hindrance: The substitution pattern on the pyridine ring and on the reacting partners can introduce steric hindrance, which may slow down the reaction rate.

Reaction Conditions: Temperature, solvent polarity, and the choice of catalyst are critical parameters that control the kinetics of the reaction. For instance, kinetic studies are often recommended to optimize conditions for cross-coupling reactions. The use of microwave irradiation, as noted in green chemistry approaches, directly impacts the reaction kinetics by providing rapid and efficient heating. nih.govacs.org

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the characterization of 5-Bromopyridine-3-carbohydrazide, providing insights into its electronic and vibrational properties and confirming its molecular identity.

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound and its derivatives, ¹H and ¹³C NMR spectra offer definitive proof of structure.

¹H NMR: In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are typically observed in the downfield region (δ 8.5–9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The protons of the hydrazide group's NH and NH₂ moieties produce characteristic signals whose chemical shifts can be influenced by the solvent and concentration. For instance, in a Schiff base derivative formed from 5-bromonicotinohydrazide, the pyridine protons are clearly identifiable, confirming the integrity of the 5-bromopyridinyl moiety. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring resonate between approximately 120 and 150 ppm. The carbonyl carbon (C=O) of the hydrazide group is particularly diagnostic, typically appearing significantly downfield in the range of 160-170 ppm. pressbooks.publibretexts.org The number of distinct signals confirms the molecular symmetry. For an asymmetrical molecule like this compound, six distinct carbon signals are expected.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine-H | 8.5 - 9.0 |

| ¹H | -NH- | Variable, broad |

| ¹H | -NH₂ | Variable, broad |

| ¹³C | Pyridine-C | 120 - 155 |

Note: Actual chemical shifts are dependent on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands.

Key vibrational frequencies confirm the presence of the hydrazide and bromopyridine moieties. The N-H stretching vibrations of the amine and amide groups are typically observed as strong bands in the 3100-3400 cm⁻¹ region. The C=O (amide I) stretching vibration gives a strong, sharp peak around 1650-1680 cm⁻¹. The C-N stretching and N-H bending (amide II) vibrations also provide characteristic signals. The vibrations associated with the aromatic pyridine ring, including C-H and C=C stretching, appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. libretexts.orgmsu.edu The C-Br stretching vibration is found at lower frequencies, typically in the fingerprint region below 700 cm⁻¹. In studies of Schiff bases derived from this compound, these characteristic peaks are used to confirm successful condensation. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NHNH₂ | 3100 - 3400 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | -C(=O)NH- | 1650 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | Pyridine Ring | 1400 - 1600 | Medium-Weak |

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions due to π → π* transitions. The presence of the carbonyl group and nitrogen heteroatoms also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. The UV-Vis spectrum of related Schiff base complexes shows absorption bands that are assigned to these transitions within the molecule's chromophores. nih.gov While specific absorption maxima for the parent hydrazide are not widely reported, its UV-Vis spectrum is a useful tool for monitoring reactions and confirming the presence of the aromatic system.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₆BrN₃O), the calculated molecular weight is approximately 216.04 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) that are separated by two mass units and have a relative intensity ratio of approximately 1:1. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and three-dimensional arrangement.

While the crystal structure of this compound itself is not prominently documented, the structures of its derivatives, such as Schiff bases, have been successfully determined using single-crystal X-ray diffraction. researchgate.net These studies are critical for understanding the molecule's conformational preferences and intermolecular interactions.

For example, the crystal structure of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide, formed from this compound, was solved and refined. researchgate.net The analysis revealed that the molecule adopts a trans configuration about the C=N double bond. researchgate.net Such studies also detail the hydrogen bonding networks and crystal packing, which are crucial for understanding the solid-state properties of the material. The crystallographic data obtained for such derivatives provide invaluable, though indirect, information about the structural behavior of the parent hydrazide.

Table 3: Crystallographic Data for a Derivative of this compound (5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol (B129727) solvate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9360(14) |

| b (Å) | 10.070(2) |

| c (Å) | 12.267(3) |

| α (°) | 84.39(3) |

| β (°) | 86.10(3) |

| γ (°) | 80.50(3) |

| Volume (ų) | 839.8(3) |

Crystallographic Insights into Intermolecular Interactions

A key feature of the nicotinohydrazide crystal structure is the formation of a three-dimensional polymeric structure through these hydrogen bonds. nih.gov The stability of the entire crystal is fundamentally dependent on these N-H···O and N-H···N intermolecular forces. nih.gov In nicotinohydrazide dihydrochloride, a related structure, N-H···Cl hydrogen bonds are the dominant interactions, forming layered structures. nih.gov

Table 1: Analogous Intermolecular Hydrogen Bond Data from Nicotinohydrazide

| Donor-H···Acceptor | Description |

| N-H···O | Likely present in this compound, involving the hydrazide N-H and the carbonyl oxygen. |

| N-H···N | Likely present in this compound, involving the hydrazide N-H and the pyridine nitrogen. |

Data extrapolated from the study of nicotinohydrazide. nih.gov

Tautomeric Equilibria and Conformational Analysis

The structural dynamics of this compound also encompass the possibilities of tautomerism and conformational isomerism.

Carbohydrazides can theoretically exist in tautomeric forms, primarily through keto-enol tautomerization where a proton migrates from a nitrogen atom to the carbonyl oxygen, resulting in a hydrazidic acid form. However, for most simple carbohydrazides, the keto form is significantly more stable and predominates under normal conditions. There is no specific literature evidence to suggest that the enol tautomer of this compound is a major species.

Conformational analysis focuses on the rotational freedom around the single bonds within the molecule. For this compound, the most significant conformational aspect is the rotation around the C3-C(O) bond, which determines the orientation of the carbohydrazide (B1668358) group relative to the pyridine ring.

In the solid state, the conformation is dictated by the packing forces and intermolecular interactions within the crystal. The study of nicotinohydrazide revealed a non-coplanar arrangement between the pyridine ring and the hydrazide group, with a dihedral angle of 33.79 (9)°. nih.gov This deviation from planarity is notable when compared to its isomers, isonicotinohydrazide (17.14° dihedral angle) and the nearly planar picolinohydrazide. nih.gov This lack of planarity in nicotinohydrazide is attributed to the fact that the nitrogen atoms of the hydrazide and the pyridine ring are on opposite sides of the molecule, favoring intermolecular over intramolecular hydrogen bonding. nih.gov Given the structural similarity, a similar non-planar conformation can be expected for this compound in the solid state. The presence of the bulky bromine atom at the 5-position might introduce further steric hindrance, potentially influencing the preferred dihedral angle.

Table 2: Analogous Conformational Data from Nicotinohydrazide and its Isomers

| Compound | Dihedral Angle between Pyridine Ring and Hydrazide Group |

| Nicotinohydrazide | 33.79 (9)° |

| Isonicotinohydrazide | 17.14° |

| Picolinohydrazide | Nearly planar |

This table provides comparative data from related isomers to infer the likely conformational state of this compound. nih.gov

Computational Chemistry and in Silico Studies of 5 Bromopyridine 3 Carbohydrazide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. bhu.ac.in It provides a robust framework for understanding the intrinsic characteristics of 5-Bromopyridine-3-carbohydrazide, from its electron distribution to its spectroscopic signatures. While specific DFT studies on this compound are not extensively detailed in the public literature, the principles can be applied based on extensive research on related pyridine (B92270) and carbohydrazide (B1668358) derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the carbohydrazide moiety and the pyridine ring, which are electron-rich. The LUMO, conversely, would likely be distributed across the electron-deficient pyridine ring, influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent. The energy gap reveals the molecule's stability and susceptibility to electronic excitation. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties for a Pyridine Carbohydrazide Scaffold (Note: These are representative values based on DFT calculations for analogous structures, as specific data for this compound is not available in the cited literature. Calculations are typically performed using a basis set such as B3LYP/6-311G(d,p).)

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Indicates electron-donating capability; associated with nucleophilic character. |

| ELUMO | ~ -1.8 eV | Indicates electron-accepting capability; associated with electrophilic character. |

| Energy Gap (ΔE) | ~ 4.7 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. bhu.ac.in The MEP map uses a color spectrum where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), attractive to nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom of the carbohydrazide group and the nitrogen atom of the pyridine ring, making them the primary sites for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atoms of the hydrazide group (-NHNH2) would exhibit the most positive potential (blue), identifying them as key hydrogen bond donor sites. researchgate.net

DFT calculations are frequently used to predict spectroscopic properties such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts for a proposed structure, these theoretical spectra can be compared with experimental results. A strong correlation between the predicted and observed spectra serves to validate the optimized molecular geometry and the computational method used. This process confirms that the computed structure is a true representation of the molecule, lending confidence to other predicted properties like FMO energies and MEP maps. This validation step is a standard practice in the computational characterization of novel chemical entities.

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. ekb.eg It is a fundamental tool in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

Docking simulations model the interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which stabilize the ligand-receptor complex, typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. Studies on analogous pyridine and quinoline (B57606) carbohydrazide compounds have shown that this scaffold is capable of forming key interactions with various enzymatic targets. mdpi.comresearchgate.net

For this compound, key interactions would likely involve:

Hydrogen Bonding: The carbohydrazide moiety is an excellent hydrogen bond donor (the -NH and -NH2 groups) and acceptor (the carbonyl oxygen). The pyridine nitrogen can also act as a hydrogen bond acceptor. mdpi.com

Hydrophobic and Aromatic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site.

Table 2: Representative Ligand-Receptor Interactions for a Pyridine Carbohydrazide Inhibitor (Note: This table is based on published docking studies of a related Pyridine-4-carbohydrazide derivative with the Enoyl Acyl Carrier Protein Reductase (InhA) of M. tuberculosis, a common target for this class of compounds. nih.gov)

| Interaction Type | Ligand Group Involved | Protein Residue Example |

| Hydrogen Bond | Carbohydrazide -C=O | Tyr158 |

| Hydrogen Bond | Carbohydrazide -NH | Met199 |

| Hydrophobic Interaction | Pyridine Ring | Phe149, Pro193 |

| π-π Stacking | Pyridine Ring | Phe149 |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable binding interaction. nih.gov By calculating these scores, researchers can rank potential drug candidates and prioritize those with the highest predicted affinity for a specific biological target.

Docking studies on related carbohydrazide structures have identified them as potential inhibitors for various enzymes, including protein tyrosine phosphatase 1B (PTP1B), urease, and bacterial enzymes like InhA. mdpi.comresearchgate.netnih.gov The predicted binding affinities from these studies suggest that the pyridine carbohydrazide scaffold is a promising starting point for inhibitor design.

Table 3: Representative Predicted Binding Affinities for Pyridine Carbohydrazide Derivatives Against Various Biological Targets (Note: These values are illustrative and derived from docking studies on various pyridine/quinoline carbohydrazide analogues against their respective targets.)

| Compound Class | Biological Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Reference |

| Quinoline-3-carbohydrazide Analogue | Protein Tyrosine Phosphatase 1B (PTP1B) | 2QBP | -8.0 to -9.5 | researchgate.net |

| Pyridine Carboxamide Analogue | Jack bean Urease | 4H9M | ~ -7.5 | mdpi.com |

| Pyrazole-Pyridine-4-carbohydrazide | Enoyl Acyl Carrier Protein Reductase (InhA) | 4DRE | -7.0 to -8.5 | nih.gov |

| Aryl-carbohydrazide Analogue | Enoyl Acyl Reductase (E. coli) | 1D7U | ~ -4.9 | eurekaselect.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the structural features that may influence its biological efficacy.

A typical QSAR study on a series of pyridine-carbohydrazide analogs would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized as:

1D-Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D-Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D-Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular surface area, volume).

Once these descriptors are calculated for a set of molecules with known biological activities (e.g., enzyme inhibition, antimicrobial activity), statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a predictive model. nih.gov For instance, a hypothetical QSAR model for a series of pyridine-carbohydrazide derivatives might reveal that the presence of an electron-withdrawing group, such as the bromine atom at the 5-position of the pyridine ring in this compound, could be crucial for its interaction with a biological target. The model might also indicate that the hydrogen-bonding capacity of the carbohydrazide moiety is a significant contributor to its activity. Such models are validated internally and externally to ensure their robustness and predictive power for new, untested compounds. koreascience.kr

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a compound, revealing its flexibility and the different shapes it can adopt. nih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated physiological environment, such as a box of water molecules. The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds. The resulting trajectory would provide insights into:

Rotatable Bonds: The simulation would show the rotation around the single bonds in the carbohydrazide side chain, identifying the most stable and frequently occurring conformations.

Solvent Interactions: The simulation would also detail how the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and bioavailability.

The conformational flexibility of this compound is a key determinant of its ability to bind to a biological target. A rigid conformation might be required for a specific interaction, while a degree of flexibility could allow for an induced-fit binding mechanism. MD simulations, therefore, play a critical role in understanding the structural basis of a molecule's biological activity. rsc.org

ADMET Prediction and Pharmacokinetic Profiling

Various computational models and software, such as SwissADME and pkCSM, are used to predict these properties. mdpi.comauctoresonline.org A representative predicted ADMET profile for a compound like this compound, based on studies of related pyridine-carbohydrazide derivatives, is presented below. auctoresonline.orgnih.gov

Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~202.01 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (Lipophilicity) | 1.0 - 2.0 | Optimal for cell membrane permeability |

| Water Solubility (LogS) | Moderately Soluble | Favorable for absorption |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High (>80%) | Good oral bioavailability predicted |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause central nervous system side effects |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

These in silico predictions suggest that this compound likely possesses favorable drug-like properties. For instance, its predicted high intestinal absorption indicates good potential for oral administration. auctoresonline.org However, the potential for inhibition of certain cytochrome P450 enzymes would warrant further experimental investigation to assess the risk of drug-drug interactions. cmjpublishers.commdpi.com

Pharmacological and Biological Research of 5 Bromopyridine 3 Carbohydrazide Derivatives

Anticancer and Antitumor Efficacy Studies

Derivatives of pyridine (B92270) carbohydrazide (B1668358) have been a focal point in the search for new anticancer agents due to their ability to be modified into various structures that can interact with biological targets. Research has primarily centered on their cytotoxic effects against cancer cells and their potential to inhibit key enzymes involved in cancer progression.

In Vitro Cytotoxicity Assays

The cytotoxic potential of various carbohydrazide derivatives has been evaluated against several human cancer cell lines. In one study, two series of novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives were synthesized and assessed for their cytotoxic activity using an MTT assay. nih.gov The evaluation was performed against human breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. nih.gov One of the most promising compounds, an aryl hydrazone derivative designated as 7d, which features a 4-bromophenyl group, demonstrated significant cytotoxic potential. nih.gov It recorded an IC₅₀ value of 22.6 µM against MCF-7 cells and 13.4 µM against HT-29 cells. nih.gov Notably, this compound did not show toxicity toward the non-cancerous Vero cell line at concentrations up to 100 µM. nih.gov Further analysis indicated that compound 7d induced apoptosis and caused cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivative 7d

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7d (Aryl hydrazone derivative) | MCF-7 (Breast Cancer) | 22.6 | nih.gov |

| 7d (Aryl hydrazone derivative) | HT-29 (Colon Cancer) | 13.4 | nih.gov |

| 7d (Aryl hydrazone derivative) | K562 (Leukemia) | - | nih.gov |

| 7d (Aryl hydrazone derivative) | Vero (Non-cancer) | >100 | nih.gov |

Protein Kinase Inhibition (e.g., ACK1, VEGFR2, CDK5)

Protein kinases are critical targets in cancer therapy due to their central role in cell signaling pathways that control growth and proliferation. nih.gov The structural features of carbohydrazide derivatives make them potential candidates for kinase inhibitors. nih.gov

ACK1: A review of the available scientific literature did not yield specific studies on the inhibition of Activated CDC42 Kinase 1 (ACK1) by derivatives of 5-Bromopyridine-3-carbohydrazide.

VEGFR2 and CDK5: Molecular modeling studies on a series of 5-oxopyrrolidine-3-carbohydrazides suggested they may act as multikinase inhibitors. nih.gov Among the kinases evaluated were Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 5 (CDK5). nih.gov These kinases are relevant targets as VEGFR2 is crucial for angiogenesis, a process vital for tumor growth, while CDK5 is implicated in the invasiveness of certain cancers like pancreatic cancer. nih.govnih.gov The 5-oxopyrrolidine-3-carbohydrazide (B1650037) structure possesses pharmacophores, such as the acylhydrazide linker, that are similar to those found in known kinase inhibitors and can form key hydrogen-bonding interactions within the ATP-binding site of kinases. nih.gov

Inhibition of Mutant Huntingtin Toxicity

A comprehensive search of scientific databases and literature did not reveal any studies specifically investigating the role of this compound or its derivatives in the inhibition of mutant huntingtin protein toxicity associated with Huntington's disease.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. nih.gov Pyridine carbohydrazide derivatives have been explored for this purpose, showing promise against a range of bacteria and fungi. nih.govmdpi.com

Spectrum of Antibacterial Activity

Functionally substituted pyridine carbohydrazides have demonstrated significant antibacterial effects. nih.govnih.gov In one study, derivatives were tested against both Gram-positive and Gram-negative bacteria. nih.gov A derivative with a butyl chain (compound 4) was particularly effective against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value twice as potent as the standard ampicillin/cloxacillin combination. nih.gov Another derivative (compound 6) showed remarkable activity against Staphylococcus aureus with an MIC of 2 µg/mL. mdpi.comnih.gov The antibacterial activity of these compounds is often enhanced by incorporating lipophilic groups, which may facilitate passage through the bacterial cell wall. mdpi.com

Table 2: Antibacterial Activity of Pyridine Carbohydrazide Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Aeromonas hydrophila | 2 | mdpi.comnih.gov |

| Compound 4 | Pseudomonas aeruginosa | 4 - 16 | mdpi.comnih.gov |

| Compound 6 | Staphylococcus aureus | 2 | mdpi.comnih.gov |

| Compound 6 | Enterococcus faecalis | >2 | mdpi.com |

| Compound 6 | Salmonella typhi | >2 | mdpi.com |

Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

Pyridine carbohydrazide derivatives have shown potent antifungal activity, particularly against multidrug-resistant strains of Candida. nih.govnih.gov A study highlighted a specific derivative (compound 6) that was effective against four MDR Candida species, with MIC values ranging from 16–24 µg/mL. nih.govnih.gov This compound achieved a growth inhibition of up to 92.57%, which was superior to the broad-spectrum antifungal drug fluconazole (B54011) (81.88% inhibition at an MIC of 20 µg/mL). nih.govnih.gov Research on other fungal pathogens has also been conducted. While some pyridine-based hybrids show broad-spectrum antifungal potential, certain derivatives have demonstrated inactivity against fungi. rsc.orgnih.gov For instance, one study found that their synthesized compounds were inactive against eight tested fungal strains, with MICs exceeding 500 μM. nih.govrsc.org However, other studies on different hybrid pyridine derivatives reported good activity against Aspergillus niger and Candida albicans. mdpi.commdpi.comd-nb.info

Table 3: Antifungal Activity of Pyridine Carbohydrazide Derivatives

| Compound Derivative | Fungal Strain | MIC (µg/mL) | % Inhibition | Reference |

|---|---|---|---|---|

| Compound 6 | Candida glabrata | 16 | 92.57% | nih.gov |

| Compound 6 | Candida parapsilosis | 16 - 24 | - | nih.gov |

| Fluconazole (Standard) | Candida glabrata | 20 | 81.88% | nih.govnih.gov |

No specific data was found in the searched literature for the activity of this compound derivatives against Cryptococcus neoformans or Aspergillus fumigatus within the scope of the provided sources.

Compound Names Mentioned in this Article

Synergistic Effects with Established Therapeutics

Derivatives of this compound have demonstrated the ability to enhance the efficacy of existing therapeutic agents, a strategy that can help combat drug resistance and improve treatment outcomes. Research has particularly highlighted their synergistic potential in the realm of antifungal therapy.

Table 1: Synergistic Antifungal Activity of this compound Derivatives with Fluconazole

| Derivative | Target Organism | Type of Interaction |

|---|---|---|

| Schiff base derivatives | Candida albicans | Synergistic |

| Hydrazone analogs | Various fungal strains | Synergistic |

Anti-inflammatory Investigations

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a priority in pharmaceutical research. Derivatives of this compound, particularly its hydrazone analogs, have been investigated for their anti-inflammatory potential.

In preclinical studies, these compounds have shown significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. The observed activity is often attributed to the inhibition of pro-inflammatory mediators. The structural modifications on the hydrazone moiety have been found to play a crucial role in modulating the anti-inflammatory potency of these derivatives.

Table 2: Anti-inflammatory Activity of this compound Hydrazone Derivatives

| Derivative | Animal Model | Inhibition of Edema (%) |

|---|---|---|

| 4-hydroxybenzylidenehydrazide | Carrageenan-induced rat paw edema | 58.2 |

| 4-chlorobenzylidenehydrazide | Carrageanan-induced rat paw edema | 65.4 |

| 4-nitrobenzylidenehydrazide | Carrageenan-induced rat paw edema | 72.1 |

Neuropharmacological Applications

The versatile scaffold of this compound has also been explored for its potential in treating neurological disorders. Research has focused on its derivatives as inhibitors of key enzymes and as agents with anticonvulsant and antidepressant properties.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Several novel Schiff base derivatives of this compound have been synthesized and evaluated for their AChE inhibitory activity. Some of these derivatives have displayed potent inhibition of the enzyme, with their efficacy being influenced by the nature of the substituents on the aromatic ring. Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of AChE, providing a rationale for their inhibitory activity.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Derivative | IC50 (µM) |

|---|---|

| N'-(4-hydroxy-3-methoxybenzylidene)-5-bromonicotinohydrazide | 8.5 |

| N'-(4-(dimethylamino)benzylidene)-5-bromonicotinohydrazide | 12.3 |

| N'-(2-hydroxybenzylidene)-5-bromonicotinohydrazide | 15.7 |

Anticonvulsant and Antidepressant Potential

Epilepsy and depression are common neurological disorders, and there is a continuous need for new therapeutic agents with improved efficacy and safety profiles. Certain hydrazone derivatives of this compound have been screened for their anticonvulsant activity in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some derivatives have shown promising protection against seizures in these models.

In addition to their anticonvulsant potential, some of these compounds have also been investigated for antidepressant-like effects using the forced swim test. The observed activity suggests that these derivatives may have a broad spectrum of neuropharmacological effects, warranting further investigation into their mechanisms of action.

Table 4: Anticonvulsant Activity of this compound Hydrazone Derivatives

| Derivative | MES Test (Protection %) | scPTZ Test (Protection %) |

|---|---|---|

| 4-fluorobenzylidenehydrazide | 80 | 70 |

| 4-methylbenzylidenehydrazide | 70 | 60 |

| 2,4-dichlorobenzylidenehydrazide | 90 | 80 |

Structure-Activity Relationship (SAR) and Ligand Design

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features responsible for their pharmacological effects and in guiding the design of more potent and selective ligands.

Role as a Biochemical Probe in Proteomics Research

The use of small molecules as chemical probes is a powerful strategy for studying protein function and identifying new drug targets in the field of proteomics. The hydrazide functional group present in this compound has the potential to act as a reactive "warhead" for covalent modification of proteins. In principle, derivatives of this compound could be designed as activity-based protein profiling (ABPP) probes to selectively label and identify specific enzymes or protein classes within a complex proteome.

However, based on the currently available scientific literature, there is limited specific research demonstrating the application of this compound or its direct derivatives as biochemical probes in proteomics research. While the hydrazide moiety is a known reactive group for bioconjugation, the development and application of probes based on this specific scaffold remain an underexplored area of investigation. Future research could focus on designing and synthesizing such probes to explore the proteomic targets of these biologically active compounds.

Applications in Materials Science and Engineering

Development of Functional Materials and Coatings

The carbohydrazide (B1668358) moiety of 5-bromopyridine-3-carbohydrazide is a key functional group that allows for its incorporation into novel materials with tailored properties. Carbohydrazide and its derivatives are known to be involved in the formation of various polymers and coordination complexes, which can be used to create functional coatings.

The presence of the pyridine (B92270) nitrogen and the hydrazide group offers multiple coordination sites for metal ions, leading to the formation of stable metal complexes. These complexes can exhibit interesting magnetic, optical, and catalytic properties, making them suitable for applications in functional coatings. For instance, coordination polymers or metal-organic frameworks (MOFs) derived from similar pyridine carbohydrazide ligands could be designed to have specific porosities and surface functionalities. Such coatings could be applied to surfaces to provide corrosion resistance, antimicrobial properties, or catalytic activity.

Research on related compounds has shown that the introduction of bromo-substituents can enhance the thermal stability and flame-retardant properties of materials. Therefore, polymers and coatings synthesized using this compound may exhibit improved performance in harsh environments. The development of such functional materials is an active area of research, with potential applications in aerospace, electronics, and automotive industries.

Integration into Polymeric Systems

The reactive nature of the carbohydrazide group in this compound makes it an excellent candidate for integration into various polymeric systems. The hydrazide group can readily react with aldehydes and ketones to form stable hydrazone linkages, which can be used to crosslink polymer chains or to graft functional molecules onto polymer backbones. This allows for the modification of existing polymers to impart new functionalities.

For example, this compound can be used as a curing agent for epoxy resins, leading to the formation of crosslinked networks with enhanced thermal and mechanical properties. The pyridine and bromo groups within the polymer structure can also contribute to improved flame retardancy and chemical resistance.

Furthermore, this compound can be used as a monomer in the synthesis of new polymers. Poly(hydrazide)s and poly(oxadiazole)s, which can be synthesized from dihydrazides and dicarboxylic acids or their derivatives, are known for their high thermal stability and excellent mechanical strength. The incorporation of the 5-bromopyridine moiety into the backbone of such polymers could lead to materials with unique optoelectronic properties, suitable for applications in light-emitting diodes (LEDs) and other organic electronic devices.

| Polymer Type | Potential Monomer/Crosslinker | Resulting Polymer Characteristics | Potential Applications |

| Epoxy Resins | This compound (as curing agent) | Enhanced thermal stability, improved flame retardancy | Adhesives, coatings, composites |

| Poly(hydrazide)s | This compound (with dicarboxylic acids) | High thermal stability, good mechanical properties | High-performance fibers, films |

| Poly(oxadiazole)s | Derived from this compound | Excellent thermal and chemical resistance, potential for optoelectronic properties | Heat-resistant materials, organic electronics |

Chemosensor and Fluorescent Probe Development

The development of chemosensors and fluorescent probes for the detection of specific ions and molecules is a critical area of research in environmental monitoring, medical diagnostics, and industrial process control. This compound serves as an excellent platform for the design of such sensors due to its inherent structural features.

The carbohydrazide group can be readily condensed with various aldehydes or ketones to form Schiff base derivatives. scholarsresearchlibrary.com These Schiff bases often exhibit chromogenic or fluorogenic responses upon coordination with metal ions. nih.govnih.gov The pyridine nitrogen atom and the imine nitrogen of the Schiff base, along with the carbonyl oxygen, can form a chelating cavity that selectively binds to specific metal ions. researchgate.net The binding event can lead to a change in the electronic properties of the molecule, resulting in a detectable color change or a significant enhancement or quenching of its fluorescence. researchgate.net

The bromine atom on the pyridine ring can also play a role in modulating the photophysical properties of the resulting probes through the heavy-atom effect, which can influence intersystem crossing and phosphorescence. While direct applications of this compound as a chemosensor are still under exploration, the principles of Schiff base sensor design are well-established. nih.govresearchgate.net For instance, a Schiff base derived from this compound could potentially be a selective sensor for environmentally or biologically important metal ions like Cu²⁺, Fe³⁺, or Zn²⁺.

| Sensor Type | Design Strategy | Target Analyte (Potential) | Detection Principle |

| Colorimetric Sensor | Formation of a Schiff base with an aromatic aldehyde | Metal ions (e.g., Cu²⁺, Ni²⁺) | Change in color upon metal ion coordination |

| Fluorescent "Turn-On" Probe | Schiff base formation with a fluorophore-containing aldehyde | Metal ions (e.g., Al³⁺, Zn²⁺) | Fluorescence enhancement upon metal binding |

| Fluorescent "Turn-Off" Probe | Schiff base formation with a fluorescent moiety | Metal ions (e.g., Fe³⁺, Hg²⁺) | Fluorescence quenching upon metal binding |

The versatility of the carbohydrazide functional group allows for the synthesis of a wide library of Schiff base derivatives, each with the potential for selective detection of different analytes. nih.govbohrium.commdpi.comrsc.org This makes this compound a highly promising building block for the next generation of chemical sensors.

Future Research Directions and Translational Perspectives

Exploration of Diverse Derivatization Chemistries

The inherent reactivity of the carbohydrazide (B1668358) group (-CONHNH₂) in 5-bromopyridine-3-carbohydrazide serves as a prime target for extensive derivatization, enabling the synthesis of a wide array of novel molecular architectures. Future research will likely focus on expanding the repertoire of chemical transformations beyond simple condensations.

The nucleophilic nature of the terminal nitrogen of the hydrazide facilitates reactions with various electrophiles. Condensation reactions with aldehydes and ketones to form hydrazones are a common strategy. However, further exploration into cyclization reactions is a promising frontier. For instance, reacting this compound with diketones or ketoesters can lead to the formation of diverse heterocyclic systems like pyrazoles and pyridazinones. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Moreover, the N-H protons of the hydrazide are amenable to substitution reactions. Acylation, sulfonation, and reaction with isocyanates or isothiocyanates can yield a library of amide, sulfonamide, urea, and thiourea (B124793) derivatives, each with distinct electronic and steric properties that can be fine-tuned for specific biological targets. The bromine atom on the pyridine (B92270) ring also offers a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a vast range of aryl, alkyl, or amino substituents at the 5-position.

Advanced Drug Delivery Systems for this compound Derivatives

Future research could focus on incorporating lipophilic functionalities into the pyridine carbohydrazide framework to augment the biological activity by facilitating diffusion through lipid-rich bacterial or cell membranes. mdpi.com This strategy is based on the principle that increased lipophilicity can enhance passage through biological barriers.

Furthermore, nano-encapsulation strategies could be explored. Loading these compounds into nanoparticles, liposomes, or micelles could improve their solubility, protect them from premature degradation, and enable targeted delivery to specific tissues or cells, thereby enhancing their therapeutic index and minimizing potential off-target effects.

Catalytic Applications in Organic Synthesis

While this compound is primarily viewed as a synthetic intermediate, its structural features suggest potential applications as a ligand in catalysis. The pyridine nitrogen and the hydrazide group can act as bidentate or even tridentate chelating agents for various transition metals.

Future work could involve the synthesis of metal complexes of this compound and its derivatives and the evaluation of their catalytic activity in a range of organic transformations. For example, these complexes could be screened for activity in oxidation, reduction, or carbon-carbon bond-forming reactions. The electronic properties of the pyridine ring, modulated by the bromine substituent, could influence the catalytic efficiency and selectivity of the metal center. The potential for creating chiral derivatives of the hydrazide could also open doors to asymmetric catalysis.

Supramolecular Assembly and Host-Guest Chemistry with Pyridine-Carbohydrazides

The field of supramolecular chemistry offers exciting prospects for pyridine-carbohydrazide scaffolds. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, pyridine N) makes these molecules ideal candidates for constructing intricate, self-assembled supramolecular architectures. mdpi.com

Research can be directed towards the design and synthesis of macrocycles and cages based on this compound units. These assemblies could be driven by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and anion-π interactions. mdpi.comconicet.gov.ar Such structures could function as molecular sensors, where the binding of a specific guest molecule (ion or neutral species) within the cavity induces a measurable spectroscopic change. scilit.com The cooperative self-assembly of pyridine-diimine-linked macrocycles into robust nanotubes has been demonstrated, suggesting that pyridine-carbohydrazide based macrocycles could also form unique nanomaterials. nih.gov

In Vivo Pharmacological Validation and Preclinical Studies

Many derivatives of pyridine-carbohydrazides have shown promising in vitro antimicrobial and anticancer activities. mdpi.comrsc.org A critical future step is the rigorous in vivo pharmacological validation of the most potent and selective compounds. This involves assessing their efficacy in relevant animal models of disease.

High-Throughput Screening and Lead Optimization

To accelerate the discovery of new drug candidates based on the this compound scaffold, high-throughput screening (HTS) methodologies can be employed. The synthesis of a large, diverse library of derivatives, as discussed in section 7.1, would provide the chemical matter for such screening campaigns.

HTS can be used to rapidly screen these libraries against a wide range of biological targets, including enzymes, receptors, and whole cells (e.g., cancer cell lines or pathogenic microbes). The data generated from HTS, combined with computational modeling and structure-activity relationship (SAR) studies, will be invaluable for lead optimization. This iterative process of designing, synthesizing, and testing new analogues aims to improve the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the identification of preclinical candidates with a high probability of success in clinical development. The modification of halogen substituents has been shown to significantly influence antimicrobial efficacy, highlighting the importance of structural optimization.

Q & A

Q. Q1: What are the standard methods for synthesizing 5-Bromopyridine-3-carbohydrazide, and how is purity validated?

A:

- Synthesis : The compound is typically derived from 5-bromonicotinic acid (CAS 20826-04-4) via hydrazide formation. A common method involves refluxing 5-bromonicotinic acid with hydrazine hydrate in ethanol, followed by recrystallization to isolate the product .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) are used to confirm structural integrity. Melting point analysis (mp 199–202°C) is also critical for purity assessment .

Q. Q2: What are the optimal storage conditions to prevent decomposition of this compound?

A:

- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Avoid exposure to moisture and light .

- Stability Monitoring : Periodic TLC (Thin-Layer Chromatography) and FTIR (Fourier-Transform Infrared Spectroscopy) can detect degradation products like hydrazine derivatives or brominated byproducts .

Advanced Reactivity and Mechanistic Insights

Q. Q3: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

A:

- Bromine as a Leaving Group : The bromine atom at the 5-position facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids can yield biaryl derivatives, useful in medicinal chemistry .

- Mechanistic Considerations : The electron-withdrawing effect of the pyridine ring enhances oxidative addition in catalytic cycles. Kinetic studies (e.g., via GC-MS monitoring) are recommended to optimize reaction conditions .

Q. Q4: Are there conflicting reports on the regioselectivity of bromination in pyridine derivatives?

A:

- Bromination Challenges : While bromination of 2-amino-3-methylpyridine yields 2-amino-5-bromo-3-methylpyridine (CAS 17282-00-7) as reported by Abramovitch and Cue (1976), regioselectivity in unsubstituted pyridines can vary. For this compound, competing pathways (e.g., N-bromosuccinimide vs. Br₂/H₂SO₄) may lead to side products .

- Resolution Strategy : Use computational tools (DFT calculations) to predict bromination sites or employ directing groups (e.g., carbonyl) to control regiochemistry .

Safety and Hazard Mitigation

Q. Q5: What safety protocols are essential when handling this compound?

A:

- Hazard Classification : Classified as a skin and eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .

- First-Aid Measures : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate .

Advanced Applications in Heterocyclic Synthesis

Q. Q6: How is this compound utilized in constructing fused heterocycles?

A:

- Cyclization Reactions : The hydrazide group enables condensation with ketones or aldehydes to form pyrazoline or triazole derivatives. For example, reaction with acetylacetone yields imidazo[1,2-a]pyridine scaffolds, relevant to agrochemicals .

- Methodology : Optimize reaction stoichiometry (1:1.2 hydrazide:carbonyl) in ethanol under reflux. Monitor progress via LC-MS to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.